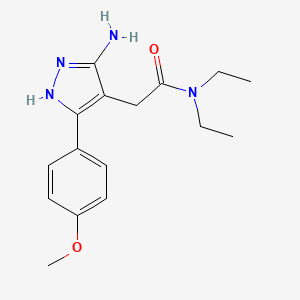
Lanthanum(3+);disulfate;nonahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a white crystalline powder that is highly soluble in water. This compound is primarily used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lanthanum(III) sulfate nonahydrate can be synthesized through the reaction of lanthanum oxide (La2O3) with sulfuric acid (H2SO4). The reaction typically occurs under controlled conditions to ensure the formation of the desired product:
La2O3+3H2SO4+9H2O→La2(SO4)3⋅9H2O
The reaction is usually carried out at room temperature, and the resulting product is then purified through crystallization .
Industrial Production Methods
In industrial settings, lanthanum(III) sulfate nonahydrate is produced by reacting lanthanum carbonate (La2(CO3)3) with sulfuric acid. This method is preferred due to the availability and cost-effectiveness of lanthanum carbonate. The reaction is as follows:
La2(CO3)3+3H2SO4+9H2O→La2(SO4)3⋅9H2O+3CO2
The reaction is conducted in large reactors, and the product is obtained through filtration and drying processes .
Análisis De Reacciones Químicas
Types of Reactions
Lanthanum(III) sulfate nonahydrate undergoes various chemical reactions, including:
Oxidation: Lanthanum(III) sulfate can be oxidized to form lanthanum(III) oxide (La2O3).
Reduction: It can be reduced to lanthanum metal under specific conditions.
Substitution: Lanthanum(III) sulfate can participate in substitution reactions with other sulfate compounds.
Common Reagents and Conditions
Oxidation: Requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Typically involves a reducing agent like hydrogen gas or a metal such as magnesium.
Substitution: Involves reacting with other sulfate salts under aqueous conditions.
Major Products Formed
Oxidation: Lanthanum(III) oxide (La2O3)
Reduction: Lanthanum metal (La)
Substitution: Various lanthanum-based compounds depending on the reactants used.
Aplicaciones Científicas De Investigación
Lanthanum(III) sulfate nonahydrate has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of lanthanum(III) sulfate nonahydrate involves its ability to interact with various molecular targets. In biological systems, lanthanum ions (La3+) can bind to phosphate groups, forming insoluble lanthanum phosphate complexes. This property is particularly useful in medical applications where it is used to reduce phosphate levels in patients with kidney disease . The binding of lanthanum ions to phosphate prevents its absorption in the gastrointestinal tract, thereby lowering serum phosphate levels .
Comparación Con Compuestos Similares
Similar Compounds
- Lanthanum(III) nitrate hexahydrate (La(NO3)3·6H2O)
- Lanthanum(III) chloride heptahydrate (LaCl3·7H2O)
- Lanthanum(III) acetate hydrate (La(C2H3O2)3·xH2O)
Uniqueness
Lanthanum(III) sulfate nonahydrate is unique due to its high solubility in water and its ability to form stable complexes with various anions. This makes it particularly useful in applications requiring precise control over lanthanum ion concentrations . Additionally, its nonahydrate form provides enhanced stability and ease of handling compared to other lanthanum compounds .
Propiedades
Fórmula molecular |
H18La3O17S2+5 |
|---|---|
Peso molecular |
771.0 g/mol |
Nombre IUPAC |
lanthanum(3+);disulfate;nonahydrate |
InChI |
InChI=1S/3La.2H2O4S.9H2O/c;;;2*1-5(2,3)4;;;;;;;;;/h;;;2*(H2,1,2,3,4);9*1H2/q3*+3;;;;;;;;;;;/p-4 |
Clave InChI |
LOLPUCFJBUGYAI-UHFFFAOYSA-J |
SMILES canónico |
O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[La+3].[La+3].[La+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




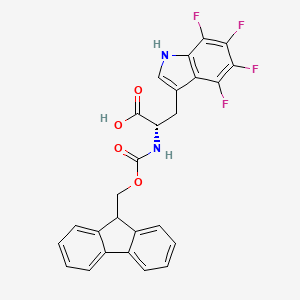
![[(2R,3S,4S,5R)-3-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl acetate](/img/structure/B12834981.png)
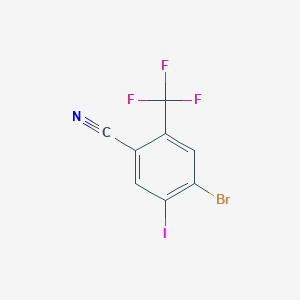
![[(3aR,4R,7aR)-2,2-dimethyl-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B12834996.png)
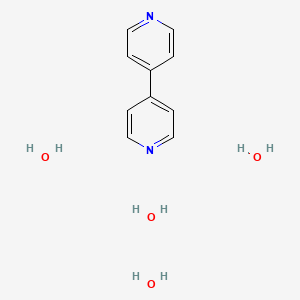
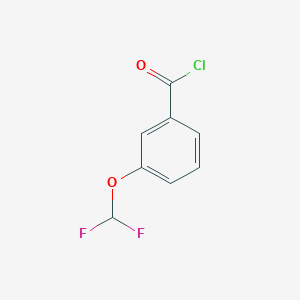
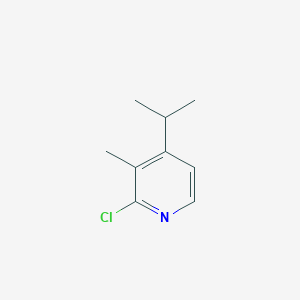
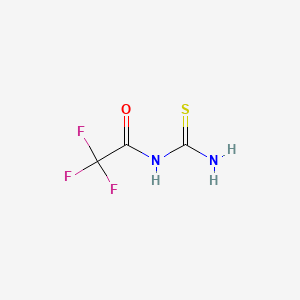
![(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12835032.png)


